Cas no 1215667-48-3 (N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine)

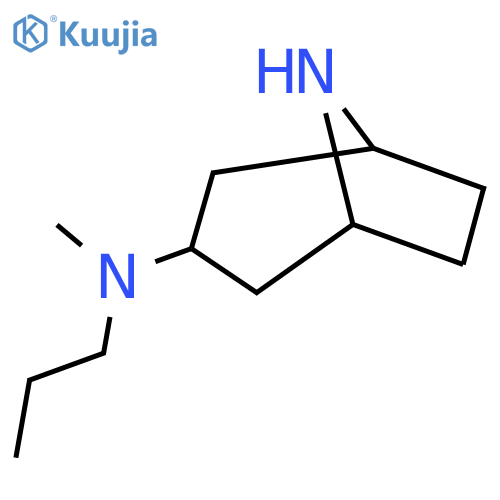

1215667-48-3 structure

商品名:N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine

- BB 0259819

- 1215667-48-3

- AKOS005264303

- N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine

-

- インチ: 1S/C11H22N2/c1-3-6-13(2)11-7-9-4-5-10(8-11)12-9/h9-12H,3-8H2,1-2H3

- InChIKey: ZREJVWJLHJZSFO-UHFFFAOYSA-N

- ほほえんだ: N1C2CCC1CC(C2)N(C)CCC

計算された属性

- せいみつぶんしりょう: 182.178298710g/mol

- どういたいしつりょう: 182.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 15.3

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 254.2±8.0 °C at 760 mmHg

- フラッシュポイント: 91.4±9.4 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021802-500mg |

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine |

1215667-48-3 | 500mg |

3332.0CNY | 2021-07-13 | ||

| TRC | M340193-5mg |

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine |

1215667-48-3 | 5mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021802-500mg |

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine |

1215667-48-3 | 500mg |

3332CNY | 2021-05-07 | ||

| TRC | M340193-10mg |

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine |

1215667-48-3 | 10mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M340193-50mg |

N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine |

1215667-48-3 | 50mg |

$ 115.00 | 2022-06-03 |

N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1215667-48-3 (N-Methyl-N-propyl-8-azabicyclo3.2.1octan-3-amine) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量